4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide -

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Catalog Number: EVT-3661156
CAS Number:
Molecular Formula: C24H21N3O2
Molecular Weight: 383.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG

  • Compound Description: These compounds are azaheterocycle-based bolas composed of two heteroaromatic cores (a 1,3,4-oxadiazole and a 1,2,3-triazole) connected by a methylene bridge and linked to PEG chains of varying lengths (3 or 4 units). The presence of the heteroaromatic cores and PEG linker makes these molecules promising fluorescent chemosensors for electron-deficient species. They exhibit a "turn-off" fluorescence response towards nitro-explosive components like DNT, TNT, PETN, and Hg2+ cations. []
  • Compound Description: This series comprises novel naphtho-furan derivatives incorporating a 5-phenyl-1,3,4-oxadiazole moiety. These compounds demonstrated good antibacterial and antifungal activities. []

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

  • Compound Description: This series of compounds was developed by introducing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moieties to the honokiol molecule. These derivatives exhibited potent antiviral entry activities against the SARS-CoV-2 virus, with compounds 6a and 6p showing significant effects. []

5-Aryl-2-[(alpha-chloro-alpha-phenylacetyl/alpha-bromopropionyl)amino]- 1,3,4-oxadiazoles and 2-[(5-aryl-1,3,4-oxadiazol-2-yl)imino]-5-phenyl/methyl-4-thiazolidinones

  • Compound Description: These compounds contain a central 1,3,4-oxadiazole core with various aryl substituents at the 5-position. They were synthesized and tested for antibacterial activity against a panel of bacterial strains, demonstrating significant activity against S. aureus. []

3-(5-Phenyl-1, 3, 4-oxadiazol-2-yl)-2 H -chromen-2-ones

  • Compound Description: This series of compounds features a coumarin moiety linked to the 3-position of a 5-phenyl-1,3,4-oxadiazole ring. These compounds showed potential anticonvulsant activity in both MES and PTZ models. []

3-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-ones

  • Compound Description: This compound is structurally similar to the previous series, with the key difference being the replacement of the phenyl group at the 5-position of the 1,3,4-oxadiazole ring with a pyridinyl group. This compound also exhibited polymorphism, forming different crystal structures with varying intermolecular interactions. []

2‐Methyl‐2‐[3‐(5‐piperazin‐1‐yl‐[1,3,4]oxadiazol‐2‐yl)‐phenyl]‐propionitrile Derivatives

  • Compound Description: This series focuses on 2-methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives. The synthesized compounds were designed to possess anticonvulsant properties and were evaluated using the MES seizure method. Compounds 8d, 8e, and 8f displayed potent anticonvulsant activity without significant neurotoxicity. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These compounds are bi-heterocyclic propanamides featuring a 1,3,4-oxadiazole ring linked to a thiazole ring via a methylene bridge. These compounds demonstrated promising urease inhibitory activity and low cytotoxicity. []

4-(4-Methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline

  • Compound Description: This compound is characterized by a quinoline core substituted with a 5-phenyl-1,3,4-oxadiazole ring and a methylpiperazine group. []
  • Compound Description: This compound, OXDP, is a substrate designed for the fluorescent determination of alkaline phosphatase (ALP) activity. It shows a decrease in fluorescence intensity upon reaction with ALP, making it a useful tool for studying ALP activity. []
  • Compound Description: These compounds are iridium(III) cyclometalated complexes incorporating 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands. These complexes displayed green phosphorescence and were used in the development of OLEDs, demonstrating the potential of these complexes in materials science and display technologies. []
  • Compound Description: This series of compounds was designed using a molecular hybridization approach, combining different pharmacophores to target multiple aspects of Alzheimer's disease. These compounds exhibited promising inhibitory activity against hAChE, hBChE, and hBACE-1 enzymes and displayed anti-Aβ aggregation potential. Notably, compound SD-6 showed significant improvement in cognitive function in animal models. []
  • Compound Description: These are platinum(II) cyclometalated complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as an electron-transporting ancillary ligand. These complexes exhibited green phosphorescence and were successfully incorporated into OLED devices, demonstrating their potential in materials science. []

3-(5-Substituted-[1,3,4] Oxadiazol-2-yl)-1H-Indazole

  • Compound Description: This series of compounds comprises 1H-indazole derivatives substituted at the 3-position with a 5-substituted-1,3,4-oxadiazole ring. []

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide) Derivatives

  • Compound Description: These compounds are derivatives of VNI, a known inhibitor of protozoan CYP51 used to treat Chagas disease. Modifications were made to target fungal CYP51 for antifungal drug development. These derivatives showed potent inhibition of CYP51 from Aspergillus fumigatus and Candida albicans. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

  • Compound Description: This series of compounds consists of a thieno[2,3-d]pyrimidine core substituted with a 5-phenyl-1,3,4-oxadiazole moiety. While some derivatives showed no antimicrobial activity, the 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones exhibited activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []
  • Compound Description: These two bis-1,2,4-triazole derivatives were synthesized and evaluated for their in vitro cytotoxicity and DNA damage activity. MNP-16 showed significant cytotoxicity against human acute lymphoblastic leukemia and lung cancer cells, inducing apoptosis and DNA strand breaks. []

N1,N8-bis(((4-((5-aryl-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)oxy)-1-naphthamide derivatives

  • Compound Description: This series consists of 1,8-bis(4-((5-phenyl-1,3,4-oxadiazol-2-yl)methoxy)-substituted aryl)naphthalene-1,8-dicarboxamide derivatives. These compounds were evaluated for their antibacterial and antifungal activities and showed promising results, with compounds 6h and 6c exhibiting the highest potencies. []

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone Derivatives

  • Compound Description: This series comprises (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives synthesized and evaluated for their anticancer and antimicrobial activities. Compounds 9j and 9n showed significant cytotoxicity against the MCF-7 breast cancer cell line. []

Lanthanide Complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid

  • Compound Description: This series consists of lanthanide complexes containing {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid as a ligand. The complexes were characterized and screened for their antibacterial activity, showing promising results, especially against E. coli. []

2,2'-bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyls (BOBP)

  • Compound Description: This compound, BOBP, comprises two 5-phenyl-1,3,4-oxadiazole units linked by a biphenyl bridge. This compound was effectively utilized as a host material for Ir(ppy)3 in PHOLED devices due to its good spectral overlap with Ir(ppy)3's emission. []

N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimines

  • Compound Description: These are N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine derivatives synthesized and evaluated for their antitubercular activity. Compounds Fa and Fb exhibited significant activity against Mycobacterium tuberculosis. []

Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines (TOTs)

  • Compound Description: TOTs are C3-symmetrical star-shaped molecules containing a central 1,3,5-triazine core and three 5-aryl-1,3,4-oxadiazole arms. These compounds displayed liquid crystal properties and fluorescence, making them potential candidates for optoelectronic applications. []

2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}-N-substituted acetamides

  • Compound Description: These are N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides synthesized and screened for antimicrobial and hemolytic activity. While most compounds showed antimicrobial activity, compound 6h exhibited the highest potency. []

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This compound features a 1,3,4-oxadiazole ring connected to an imidazole ring and a phenylethanone moiety. The compound's structure was confirmed by X-ray crystallography and NMR. []

N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl Urea

  • Compound Description: This compound is a novel insect growth regulator (IGR) with a confirmed crystal structure. The structure is characterized by a urea linkage coplanar with an intramolecular hydrogen bond. []

r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane (s-DPC)

  • Compound Description: This compound is a photodimer of a diphenyloxadiazolylcyclobutane derivative. While it is a syn-head-to-head photodimer, it does not exhibit molecular mirror symmetry in its crystalline form. []

2,9,16,23-Tetra-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamido- metallophthalocyanines

  • Compound Description: These are metallophthalocyanine complexes incorporating four 5-phenyl-1,3,4-oxadiazole units. The compounds were characterized and evaluated for antimicrobial activity and antioxidant properties. []

N-(3-Methoxy-5-methylpyrazin-2-yl)-2-[4-(1,3,4-oxadiazol-2-yl)phenyl]pyridine-3-sulfonamide (ZD4054 Form 1)

  • Compound Description: This compound is a potent inhibitor of c-Jun N-terminal kinase (JNK) with a solved crystal structure. It is characterized by a hairpin-like folded structure stabilized by intra- and intermolecular hydrogen bonding. []

2-(Substituted Phenyl)- 3-[5'-(2''-Oxo-2H-chromen-3'-yl)-1,3,4-Oxadiazol-2-yl]-1, 3-Thiazolidin-4-Ones

  • Compound Description: This series includes various 2-(substituted phenyl)-3-[5'-(2"-oxo-2H-chromen-3'-yl)-1,3,4-oxadiazol-2-yl]-1,3-thiazolidin-4-ones synthesized and tested for their anticonvulsant activity and neurotoxicity. Many of these compounds demonstrated activity in the MES test with lower neurotoxicity than the standard drug phenytoin. []

N-Phenyl-N-{4-[5-(4-pyridyl)-1,3,4-oxadiazol-2-yl]phenyl}aniline

  • Compound Description: This compound is a non-planar bipolar ligand containing triphenylamine and 1,3,4-oxadiazole units. The structure is characterized by twisted rings and intermolecular π-π interactions. []

2-[4-Acetyl-5-(biphenyl-4-yl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]phenyl acetate

  • Compound Description: This compound is characterized by a 1,3,4-oxadiazole ring substituted with a biphenyl group and an acetyl group. Its structure reveals a nearly planar oxadiazole ring and a twisted biphenyl unit. []

4-(5-aryl-1,3,4-oxadiazol-2-yl)phenyl-hydrazine Derivatives

  • Compound Description: These are 4-(5-aryl-1,3,4-oxadiazol-2-yl)phenylhydrazine derivatives designed for potential fluorescent activity. The key synthetic step involves dehydrative cyclization to form the 1,3,4-oxadiazole ring using acetic anhydride and perchloric acid. []

5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives

  • Compound Description: These compounds are derivatives of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl)allylidene)-1,3,4-thiadiazol-2-amine synthesized and evaluated for their antimicrobial activity. Some compounds exhibited promising activity. []

1-(5'-Substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones

  • Compound Description: This series comprises various 1-(5'-substituted phenyl-1', 3', 4'-oxadiazol-2'-yl)-3-chloro-4-substituted-2-azetidinones synthesized and tested for antibacterial and antifungal activities. The synthesis involved annulation reactions using POCl3 and Et3N. []

N-Benzyl-1-Phenyl-1-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Methanamine Derivatives

  • Compound Description: These are N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives efficiently synthesized using a novel isocyanide-based four-component reaction. This one-pot protocol proceeds at room temperature without needing catalysts or additional activation. []

Properties

Product Name

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

IUPAC Name

4-phenyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Molecular Formula

C24H21N3O2

Molecular Weight

383.4 g/mol

InChI

InChI=1S/C24H21N3O2/c28-22(16-7-11-18-9-3-1-4-10-18)25-21-15-8-14-20(17-21)24-27-26-23(29-24)19-12-5-2-6-13-19/h1-6,8-10,12-15,17H,7,11,16H2,(H,25,28)

InChI Key

SRCVUAIXJQBYQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.